

PF-06260933: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: PF-06260933

Cat. No.: B15605689

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CAS Number: 1811510-56-1

This technical guide provides a comprehensive overview of **PF-06260933**, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Core Compound Information

PF-06260933 is an orally active, small-molecule inhibitor of MAP4K4, a serine/threonine kinase implicated in various cellular processes, including inflammation, insulin resistance, and cell migration.^[1] Its CAS number is 1811510-56-1.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1811510-56-1	
Molecular Formula	C ₁₆ H ₁₃ ClN ₄	
Molecular Weight	296.76 g/mol	
Appearance	White to off-white solid	
Purity	≥98%	
Solubility	Soluble in DMSO	

Mechanism of Action

PF-06260933 is an ATP-competitive inhibitor of MAP4K4. By binding to the kinase domain of MAP4K4, it prevents the phosphorylation of downstream substrates, thereby blocking the activation of key signaling pathways, notably the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF- κ B) pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and an improvement in insulin sensitivity. While highly selective for MAP4K4, **PF-06260933** has also been shown to inhibit Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).

Biological Activity and Therapeutic Potential

PF-06260933 has demonstrated significant therapeutic potential in preclinical models of various diseases, including metabolic disorders, inflammatory conditions, and cardiovascular diseases.

In Vitro Activity

Assay	Cell Type	Endpoint	Result	Reference
Kinase Inhibition	-	IC ₅₀ (MAP4K4)	3.7 nM	[1]
Cellular Activity	-	IC ₅₀	160 nM	[1]
Anti-inflammatory	LPS-stimulated human monocytes	TNF- α production (IC ₅₀)	~100 nM	
Insulin Sensitization	Human skeletal muscle cells	Insulin-stimulated glucose uptake	>50% enhancement	
Endothelial Permeability	Human aortic endothelial cells	TNF- α -mediated permeability	Robust prevention	[1]
Antiviral	Human foreskin fibroblast (HFF) cells	CMV replication (EC ₅₀)	9.6 - 13.3 μ M	
Platelet Aggregation	Isolated human platelets	Collagen- or thrombin-induced aggregation	70.9% and 61.2% inhibition (at 20 μ M)	

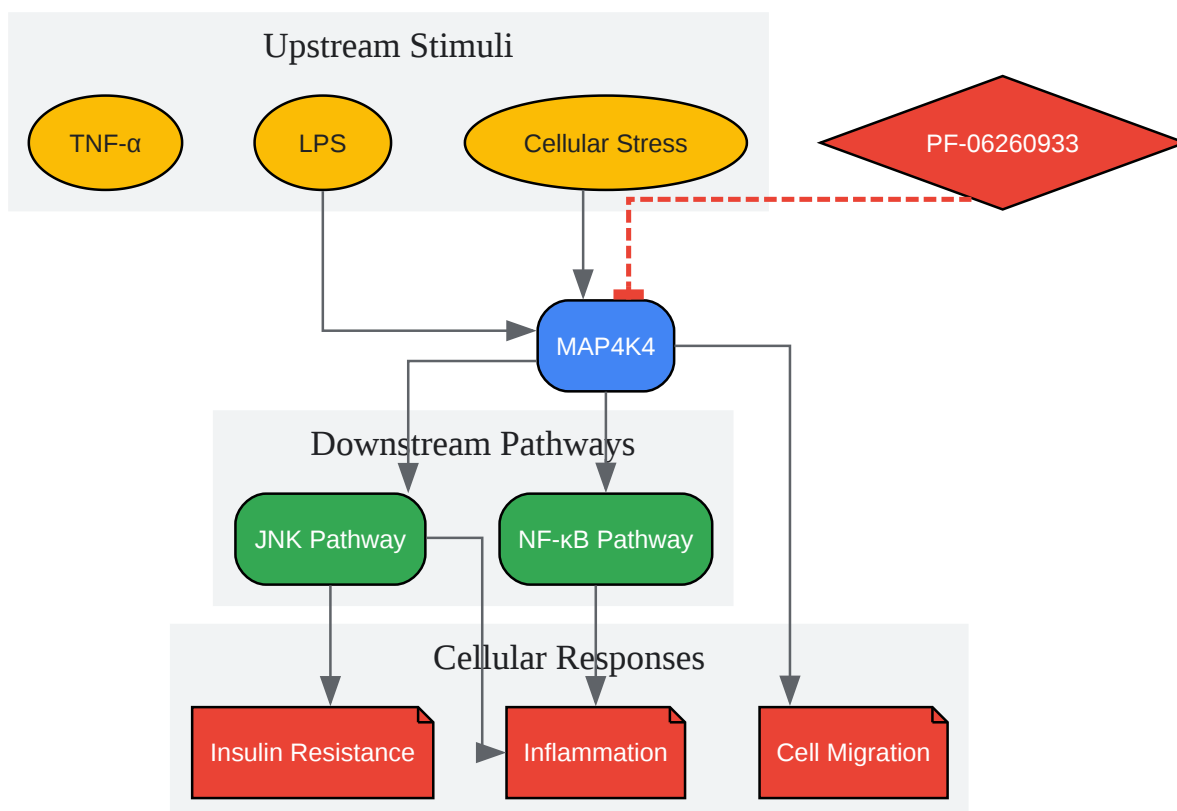
In Vivo Activity

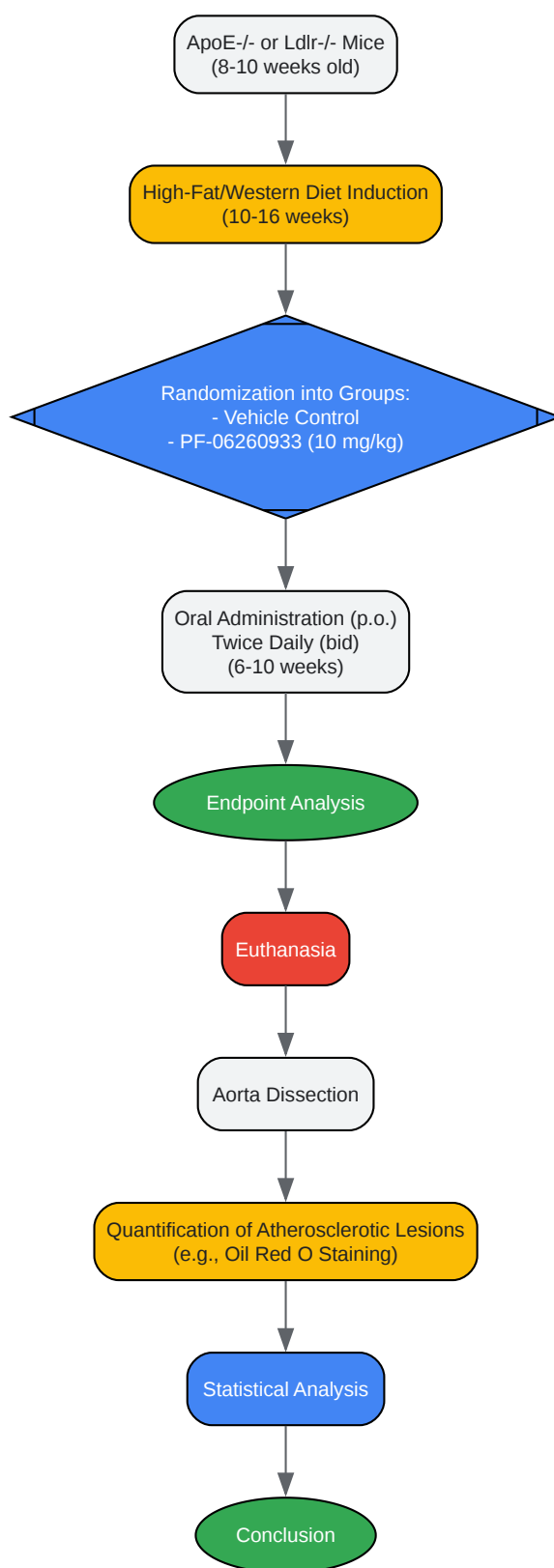
Disease Model	Animal Model	Treatment Regimen	Key Findings	Reference
Type 2 Diabetes	ob/ob mice	10 mg/kg, p.o., bid, 4 weeks	44% reduction in fasting blood glucose	
Inflammation	Wild-type mice	15 mg/kg, p.o.	>90% inhibition of LPS-induced TNF- α	
Atherosclerosis	ApoE ^{-/-} mice on a Western diet	10 mg/kg, p.o., bid, 6 weeks	Significant decrease in plaque formation	[2]
Atherosclerosis	Ldlr ^{-/-} mice on a high-fat diet	10 mg/kg, p.o., bid, 10 weeks	Amelioration of plaque development and promotion of plaque regression (46.0% vs. 25.5%)	[2]

Signaling Pathways and Experimental Workflows

MAP4K4 Signaling Pathway

PF-06260933 targets MAP4K4, a key upstream regulator of inflammatory and stress-response pathways. The following diagram illustrates the central role of MAP4K4 and the inhibitory effect of **PF-06260933**.





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References

- 1. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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